molecular formula C15H10ClF2N3O2 B2399077 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol CAS No. 1818217-55-8

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol

Cat. No.: B2399077
CAS No.: 1818217-55-8
M. Wt: 337.71
InChI Key: PEHIDGDETKVDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol is a quinazoline derivative characterized by a chloro and two fluorine atoms on the phenyl ring (3-chloro-2,4-difluoro substitution) and a methoxy group at the 7-position of the quinazoline core. This compound is of interest in medicinal chemistry, particularly as a kinase inhibitor precursor, due to its structural similarity to established bioactive quinazolines like gefitinib derivatives .

Properties

IUPAC Name

4-(3-chloro-2,4-difluoroanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N3O2/c1-23-12-5-10-7(4-11(12)22)15(20-6-19-10)21-9-3-2-8(17)13(16)14(9)18/h2-6,22H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHIDGDETKVDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)F)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-2,4-difluoroaniline.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The 3-chloro-2,4-difluoroaniline is then reacted with the quinazoline core under specific conditions to introduce the 3-chloro-2,4-difluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinazoline core or the substituents.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with quinazoline structures often exhibit anticancer properties. The specific derivative of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol has shown promise in inhibiting certain cancer cell lines. For instance, studies have demonstrated that quinazoline derivatives can inhibit the activity of tyrosine kinases, which are critical in cancer cell proliferation and survival.

  • Mechanism of Action : The compound likely exerts its anticancer effects through the inhibition of key signaling pathways involved in tumor growth. This includes interference with receptor tyrosine kinases that are often overexpressed in various cancers.
  • Case Study : A study published in Cancer Research highlighted the efficacy of quinazoline derivatives against non-small cell lung cancer (NSCLC) by blocking the epidermal growth factor receptor (EGFR) pathway .

Antimicrobial Activity

Another significant application of this compound is its potential antimicrobial properties. Several studies have suggested that derivatives of quinazoline possess antibacterial and antifungal activities.

  • Research Findings : In vitro studies have shown that certain quinazoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents .

Other Therapeutic Uses

Beyond oncology and antimicrobial applications, there is emerging evidence suggesting that this compound may also play a role in treating other conditions:

  • Anti-inflammatory Effects : Preliminary research indicates that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in conditions like rheumatoid arthritis .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of quinazoline derivatives, indicating possible applications in neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-((3-chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substitution pattern critically influences electronic and steric properties:

  • 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (CAS 184475-71-6): Lacks the 2-fluoro substituent, reducing electron-withdrawing effects compared to the target compound.
  • 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 612501-52-7): Retains the 2-fluoro group but lacks the 4-fluoro substituent. This modification may alter receptor binding kinetics compared to the difluoro-substituted target compound .

Modifications on the Quinazoline Core

  • 6-Position Modifications: Hydroxyl Group (Target Compound): Enhances hydrogen-bonding but may limit membrane permeability. Morpholinopropoxy Substituent (e.g., Compound 3 in ): Replaces the hydroxyl with a morpholine-propoxy chain, improving lipophilicity and pharmacokinetic properties . Piperidinylmethoxy or Tetrahydrofuran-3-yl-oxy Groups: These heterocyclic substituents (e.g., compounds in ) enhance target selectivity and metabolic stability .
  • 7-Methoxy Group : Common across analogs, this group increases solubility and modulates electronic effects on the quinazoline ring .

Comparative Data Table

Compound Name (CAS) Phenyl Substituents Quinazoline Substituents Molecular Weight Key Properties/Applications Reference
Target Compound 3-Cl, 2,4-diF 7-OCH3, 6-OH 352.72 (calc.) Kinase inhibitor precursor
4-[(3-Cl-4-F)phenyl]amino-7-OCH3-6-OH (184475-71-6) 3-Cl, 4-F 7-OCH3, 6-OH 319.72 High solubility, anti-cancer
N-(3-Cl-2-F-phenyl)-7-OCH3-6-O-morpholine (612501-80-1) 3-Cl, 2-F 7-OCH3, 6-O-morpholine 433.81 Improved pharmacokinetics
4-((4-Br-2-F-phenyl)amino)-7-OCH3-6-OH (808762-63-2) 4-Br, 2-F 7-OCH3, 6-OH 364.17 Halogen bonding studies

Biological Activity

The compound 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol , also known by its CAS number 1818217-55-8 , belongs to the quinazoline family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C15H10ClF2N3O2
  • Molar Mass : 337.71 g/mol
  • Storage Conditions : Should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer treatment. Quinazoline derivatives are known to inhibit various kinases involved in cell proliferation and survival pathways:

  • Kinase Inhibition : The compound likely binds to the ATP-binding site of certain kinases, blocking their activity and disrupting signaling pathways that promote tumor growth.
  • Adenosine A2A Receptor Antagonism : Recent studies have highlighted the potential of quinazoline derivatives as A2A receptor antagonists, which may play a role in neurodegenerative diseases and cancer therapies .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that related quinazoline derivatives exhibited significant anticancer properties by inhibiting specific kinases associated with tumor growth. The compound's structural modifications enhance its binding affinity and selectivity for these targets.
    • In vitro assays showed that derivatives with similar structures had IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Research focused on the SAR of quinazoline derivatives revealed that substitutions at the C6 and C7 positions significantly affect biological activity. For instance, compounds with methyl or chloro substitutions at these positions demonstrated improved antagonist activities against the A2A receptor .
    • Table 1 summarizes the binding affinities and IC50 values of various derivatives compared to established antagonists like ZM-241385.
CompoundBinding Affinity (nM)IC50 (µM)Notes
ZM-241385200.1Positive control
Compound 5m56High affinity
Compound 5p-8Moderate activity

Safety and Toxicology

While specific toxicological data for this compound is limited, quinazoline derivatives are known to exhibit varying degrees of toxicity depending on their structure and application. Standard safety protocols should be followed when handling this compound in laboratory settings.

Q & A

Basic: How can researchers optimize the synthesis of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol to improve yield and purity?

Methodological Answer:
Key steps include:

  • Nucleophilic substitution : React 4-chloro-7-methoxyquinazolin-6-ol derivatives with 3-chloro-2,4-difluoroaniline in anhydrous ethanol or isopropanol at 70–80°C for 5–17 hours .
  • Solvent selection : Use polar aprotic solvents (e.g., ethanol) to enhance solubility and reaction kinetics .
  • Purification : Employ column chromatography or recrystallization, followed by HPLC validation (≥95% purity, UV detection at 254/280 nm) .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.1 eq of amine to quinazoline) to minimize unreacted starting material .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (e.g., [M + H]+: calcd 318.0640, found 318.0647) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N and N–H⋯O bonds) to confirm planar quinazoline systems and dihedral angles between aromatic rings .
  • NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 9.63 ppm for NH groups) and methoxy resonances (δ 3.99–4.00 ppm) .

Advanced: How does the substitution pattern on the quinazoline core influence kinase inhibitory activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methoxy group at C7 : Enhances solubility and modulates electron density, affecting binding to kinase ATP pockets .
    • Chloro and fluoro substituents on the phenyl ring : Increase hydrophobic interactions with kinase domains (e.g., EGFR, HER2). Replacements with bulkier groups reduce potency .
    • Hydroxyl group at C6 : Critical for hydrogen bonding with catalytic lysine residues; acetylation or alkylation diminishes activity .
  • Comparative assays : Test derivatives against reference inhibitors (e.g., erlotinib, gefitinib) using kinase inhibition assays (IC50 values <10 nM for optimized analogs) .

Advanced: What strategies address contradictory data in solubility and bioactivity across similar analogs?

Methodological Answer:

  • Solubility enhancement :
    • Introduce morpholine or piperidine-based side chains (e.g., 3-(morpholin-4-yl)propoxy groups) to improve aqueous solubility without compromising target binding .
    • Use methanol solvates during crystallization to stabilize hydrogen-bonded networks .
  • Bioactivity reconciliation :
    • Validate assays with standardized cell lines (e.g., NSCLC A549, breast cancer MDA-MB-231) and compare IC50 values under identical conditions .
    • Perform molecular dynamics simulations to predict binding modes and explain discrepancies in potency .

Advanced: How can researchers validate the compound’s multi-target inhibitory profile (e.g., HDAC/EGFR/HER2)?

Methodological Answer:

  • In vitro profiling :
    • Use enzymatic assays for HDAC (IC50 <5 nM), EGFR (IC50 <3 nM), and HER2 (IC50 <20 nM) with reference inhibitors as controls .
    • Employ fluorescence polarization or TR-FRET assays for high-throughput screening.
  • In vivo validation :
    • Test tumor regression in xenograft models (e.g., liver, colon cancers) at 10–50 mg/kg doses, monitoring via PET/CT imaging .
    • Compare efficacy to combination therapies (e.g., vorinostat + erlotinib) to identify synergistic effects .

Basic: What are common pitfalls in characterizing the compound’s polymorphic forms?

Methodological Answer:

  • Crystallization conditions : Variations in solvent (e.g., dichloromethane vs. methanol) or temperature (277 K vs. RT) can yield distinct polymorphs .
  • Analytical cross-check : Combine PXRD, DSC, and IR spectroscopy to differentiate solvates and anhydrous forms .
  • Hydrogen-bond analysis : Map intermolecular interactions (e.g., O–H⋯N vs. C–H⋯O) to explain stability differences .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use QSAR models to forecast logP (<3.5), CYP450 inhibition, and blood-brain barrier permeability .
  • Docking studies : Simulate binding to EGFR (PDB: 1M17) and HDAC (PDB: 4LX6) to prioritize substituents with optimal steric and electronic profiles .
  • Metabolic stability : Predict phase I/II metabolism sites (e.g., hydroxylation at C6) using Schrödinger’s MetaSite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.